molecular formula C20H22FNO4S B4395380 N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide

Cat. No. B4395380
M. Wt: 391.5 g/mol
InChI Key: RSJHVUVICBWOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide is a chemical compound that has been synthesized in recent years. This compound has shown great potential in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide is not fully understood. However, it is believed that this compound interacts with specific proteins in the body, leading to changes in cellular signaling pathways. These changes can result in various biological effects, including the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cancer cell growth, induce apoptosis, and reduce tumor size. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide. One area of focus could be the development of new cancer treatments based on this compound. Another area of focus could be the investigation of its neuroprotective effects in other neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide is a promising compound for scientific research applications. Its unique properties make it a valuable tool for investigating cancer and neurological disorders. While there are limitations to its use, the potential benefits of this compound make it an exciting area of research for the future.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide has shown great potential in scientific research applications. This compound has been used in studies related to cancer research, specifically in the development of new cancer treatments. It has also been used in studies related to neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4S/c1-2-26-17-9-7-15(8-10-17)13-22(16-11-12-27(24,25)14-16)20(23)18-5-3-4-6-19(18)21/h3-10,16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJHVUVICBWOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide

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